Ethyl 3-hydroxybut-2-enoate Ethyl 3-hydroxybut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14154768
InChI: InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h4,7H,3H2,1-2H3
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

Ethyl 3-hydroxybut-2-enoate

CAS No.:

Cat. No.: VC14154768

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxybut-2-enoate -

Specification

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name ethyl 3-hydroxybut-2-enoate
Standard InChI InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h4,7H,3H2,1-2H3
Standard InChI Key ROBJRQHNPKJRFH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=C(C)O

Introduction

Structural Characteristics and Tautomeric Behavior

Molecular Architecture

Ethyl 3-hydroxybut-2-enoate (C₆H₁₀O₃) consists of a four-carbon chain with a hydroxyl group at position 3, a double bond between carbons 2 and 3, and an ethyl ester at position 1 (Figure 1). The planar geometry of the α,β-unsaturated ester system facilitates resonance stabilization, while the hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the enolic tautomer.

Molecular Formula: C₆H₁₀O₃
Molecular Weight: 130.14 g/mol
Exact Mass: 130.0630
IUPAC Name: Ethyl (E)-3-hydroxybut-2-enoate

Tautomerism and Stability

Like β-keto esters, Ethyl 3-hydroxybut-2-enoate exists in equilibrium between keto and enol forms:

  • Keto form: Features a ketone at C3 and a single bond between C2 and C3.

  • Enol form: Exhibits a conjugated double bond (C2=C3) and a hydroxyl group at C3.

Nuclear magnetic resonance (NMR) studies of analogous compounds, such as ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybut-2-enoate, reveal distinct signals for each tautomer. For example, the enolic proton resonates near δ 12.7 ppm in 1H^1H NMR, while the keto form’s methyl group appears at δ 2.48 ppm . The equilibrium ratio depends on solvent polarity and temperature, with nonpolar solvents favoring the enolic form due to enhanced hydrogen bonding.

Synthesis and Functionalization

Classical Synthetic Routes

Ethyl 3-hydroxybut-2-enoate is typically synthesized via:

  • Claisen condensation: Reaction of ethyl acetoacetate with a base, followed by acidification.

  • Halogenation-elimination: Treatment of β-keto esters with halogenating agents (e.g., N-bromophthalimide, NBP) in the presence of bases like 1,8-diazabicycloundec-7-ene (DBU) . For instance, ethyl 2-chloro-3-hydroxybut-2-enoate is synthesized using NBP and DBU, suggesting a analogous pathway for the target compound.

Modern Functionalization Strategies

Recent methodologies leverage the compound’s α-C–H bonds for site-selective modifications:

  • C–H Amination: DBU-activated N-haloimides introduce amino groups at the α-position, yielding derivatives like ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybut-2-enoate .

  • Acetylation: Reaction with acetyl chloride produces ethyl (2Z)-2-acetyl-3-hydroxybut-2-enoate , a precursor for agrochemicals.

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorptions at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (enolic C=C).

  • 1H^1H NMR (CDCl₃):

    • Enolic form: δ 12.7 (s, 1H, -OH), δ 5.4 (s, 1H, C=CH), δ 4.2 (q, 2H, -OCH₂CH₃), δ 1.3 (t, 3H, -CH₃) .

    • Keto form: δ 3.5 (s, 2H, -CH₂CO), δ 2.2 (s, 3H, -COCH₃).

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (e.g., acetonitrile, DMF) and moderately soluble in water.

  • Stability: Prone to hydrolysis under acidic or basic conditions, yielding 3-hydroxybut-2-enoic acid and ethanol.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 3-hydroxybut-2-enoate serves as a building block for:

  • Antibiotics: Functionalized quinolones via cyclocondensation with aryl amines.

  • Anti-inflammatory agents: Michael adducts with thiols or amines.

Agrochemicals

Derivatives like ethyl (2Z)-2-acetyl-3-hydroxybut-2-enoate are precursors to herbicides and fungicides, leveraging the acetyl group’s reactivity toward nucleophiles.

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase = 60:40 acetonitrile/water, retention time ~6.2 min.

  • GC-MS: Characteristic fragments at m/z 130 (M⁺), 85 ([CH₂=C(OH)CH₂]⁺).

X-ray Crystallography

Crystals grown from hexane/ethyl acetate mixtures reveal a planar enolic structure with a hydrogen-bonded dimeric motif.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator